Cas no 1808486-11-4 (2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide)
![2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/1808486-11-4x500.png)
2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- AKOS033361360
- Z1459155022
- 1808486-11-4
- EN300-26604862
- 2,6-DICHLORO-N-[1-(2-CHLOROPHENYL)PYRAZOL-3-YL]PYRIDINE-3-CARBOXAMIDE
- 2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide
-
- インチ: 1S/C15H9Cl3N4O/c16-10-3-1-2-4-11(10)22-8-7-13(21-22)20-15(23)9-5-6-12(17)19-14(9)18/h1-8H,(H,20,21,23)
- InChIKey: NQAQDIVBPNWZCQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1N1C=CC(NC(C2C(=NC(=CC=2)Cl)Cl)=O)=N1
計算された属性
- せいみつぶんしりょう: 365.984194g/mol
- どういたいしつりょう: 365.984194g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 428
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 59.8Ų
2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26604862-0.05g |
2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide |
1808486-11-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide 関連文献
-
1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamideに関する追加情報
Introduction to 2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide (CAS No. 1808486-11-4)
2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide, also known by its CAS number 1808486-11-4, is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and is characterized by its unique structural features, which include multiple chloro substituents and a pyrazole ring. These structural elements contribute to its distinct chemical properties and biological activities.
The synthesis of 2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide typically involves a multi-step process, starting with the preparation of the pyrazole intermediate. The key steps often include the formation of the pyrazole ring through a cyclocondensation reaction, followed by the introduction of the chloro substituents and the final coupling with the pyridine carboxamide moiety. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for research and development purposes.
In terms of its biological activity, 2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide has shown promising results in various preclinical studies. One of the most notable areas of research is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, studies have demonstrated that this compound can effectively inhibit certain kinases, which are key targets in cancer therapy. The selective inhibition of these kinases can lead to reduced tumor growth and improved therapeutic outcomes.
Beyond its anti-cancer properties, 2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide has also been investigated for its potential in treating other diseases. Research has shown that it can modulate various signaling pathways involved in inflammation and neurodegeneration. This versatility makes it an attractive candidate for further development as a multi-target therapeutic agent.
The pharmacokinetic properties of 2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide have been extensively studied to understand its behavior in biological systems. Studies have revealed that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for ensuring that the compound reaches its intended target sites in sufficient concentrations to exert its therapeutic effects while minimizing potential side effects.
To further enhance its therapeutic potential, researchers are exploring various prodrug strategies and drug delivery systems. Prodrugs can improve the solubility and bioavailability of the compound, while targeted drug delivery systems can ensure that it is released at specific sites within the body. These approaches aim to optimize the efficacy and safety profile of 2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide, making it a more viable option for clinical use.
Clinical trials are currently underway to evaluate the safety and efficacy of 2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide in human subjects. Preliminary results from phase I trials have shown that it is well-tolerated at various dose levels and has demonstrated promising anti-tumor activity in patients with advanced solid tumors. These findings have paved the way for more advanced clinical trials to further investigate its therapeutic potential.
In conclusion, 2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide (CAS No. 1808486-11-4) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and favorable biological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for advancing treatments in various disease areas.
1808486-11-4 (2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide) 関連製品
- 2068927-42-2(tert-butyl 4-{(2S)-2-(hydroxymethyl)pyrrolidin-1-ylmethyl}piperidine-1-carboxylate)
- 1578256-72-0(ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate)
- 1805858-57-4(3-Bromo-1-(2-fluoro-3-nitrophenyl)propan-1-one)
- 1368193-00-3(3-(5-methyl-1,2-oxazol-4-yl)butan-1-amine)
- 343851-34-3(1-Methyl-3-nonylimidazolium bromide)
- 854304-17-9(1-(3-Isopropoxyphenyl)ethanamine)
- 2090590-80-8(2-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one)
- 2411307-59-8(N-(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylbut-2-ynamide)
- 79418-76-1(BENZALDEHYDE, 2-FLUORO-5-HYDROXY-4-METHOXY-)
- 1361529-43-2(2-Chloro-5-hydroxy-4-(perchlorophenyl)pyridine)



